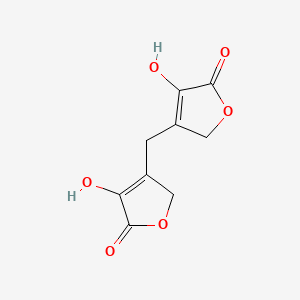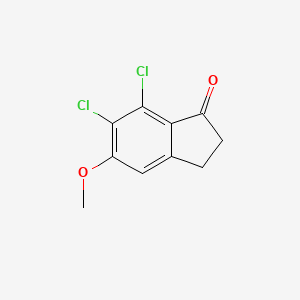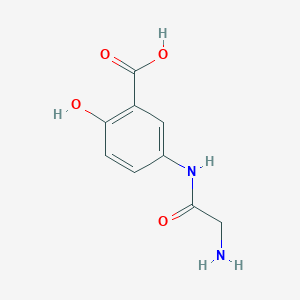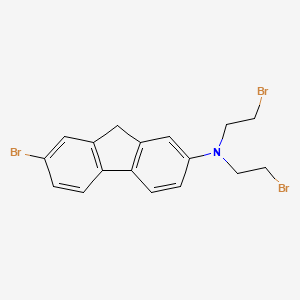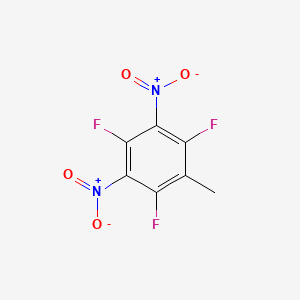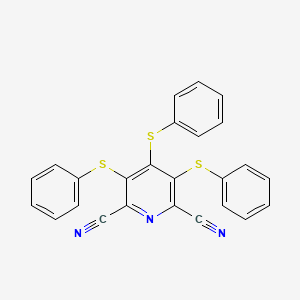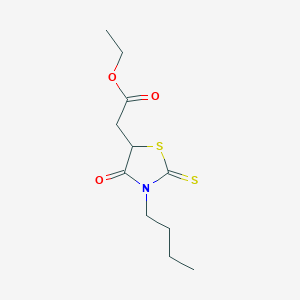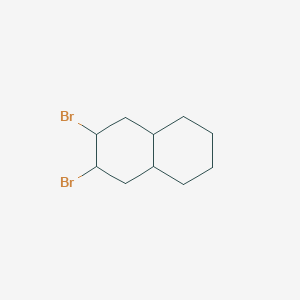
2,3-Dibromodecahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromodecahydronaphthalene is an organic compound with the molecular formula C10H16Br2 It is a derivative of decahydronaphthalene, where two bromine atoms are substituted at the 2nd and 3rd positions of the decahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodecahydronaphthalene typically involves the bromination of decahydronaphthalene. The reaction is carried out by adding bromine to a solution of decahydronaphthalene in a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions. The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromodecahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form decahydronaphthalene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or alcohols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of decahydronaphthalene derivatives with various functional groups.
Reduction: Decahydronaphthalene.
Oxidation: Decahydronaphthalenone or decahydronaphthalenol.
Scientific Research Applications
2,3-Dibromodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromodecahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Decahydronaphthalene: The parent compound without bromine substitution.
1,2-Dibromodecahydronaphthalene: A similar compound with bromine atoms at different positions.
2,3-Dibromobutane: A smaller molecule with similar bromine substitution.
Uniqueness: 2,3-Dibromodecahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. Its structure allows for targeted interactions in chemical reactions, making it valuable in various applications .
Properties
CAS No. |
91011-91-5 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
2,3-dibromo-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C10H16Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-10H,1-6H2 |
InChI Key |
NYCRFBAJEFFXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C(CC2C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
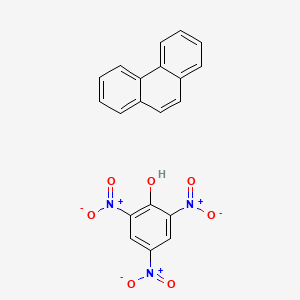
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
